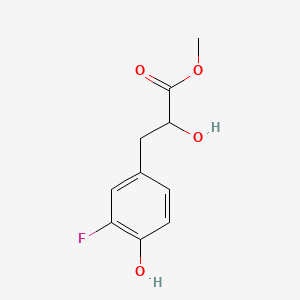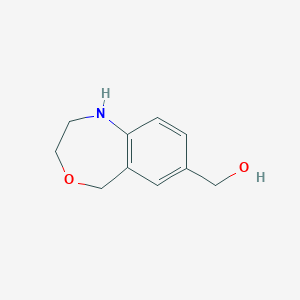
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound that features a thiophene ring fused with an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol typically involves the reaction of thiophene derivatives with suitable reagents to form the oxazoline ring. One common method involves the use of trichloromethyl ketones and hydroxylamine under acidic conditions to form the oxazoline ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the oxazoline ring can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A heterocyclic compound with similar electronic properties, used in organic electronics.
Thieno[3,2-b]thiophene: Another thiophene derivative with applications in materials science and organic electronics.
Uniqueness
3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol is unique due to its combination of a thiophene ring with an oxazoline ring, providing distinct chemical reactivity and potential applications. Its trichloromethyl group also adds to its versatility in synthetic chemistry.
Properties
Molecular Formula |
C8H6Cl3NO2S |
|---|---|
Molecular Weight |
286.6 g/mol |
IUPAC Name |
3-thiophen-2-yl-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H6Cl3NO2S/c9-8(10,11)7(13)4-5(12-14-7)6-2-1-3-15-6/h1-3,13H,4H2 |
InChI Key |
DBBIOIVPFKAWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC1(C(Cl)(Cl)Cl)O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



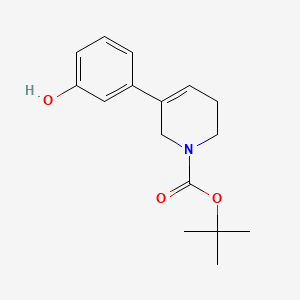
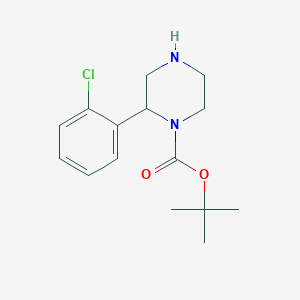
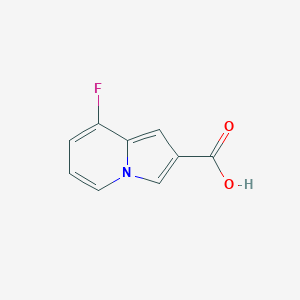
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)

![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)
![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)


![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
